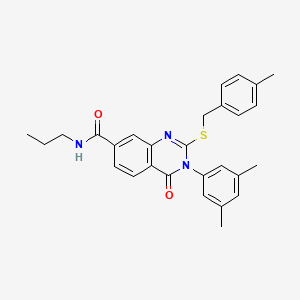

3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a thioether linkage at position 2, a substituted phenyl group at position 3, and a propyl carboxamide moiety at position 5. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-5-12-29-26(32)22-10-11-24-25(16-22)30-28(34-17-21-8-6-18(2)7-9-21)31(27(24)33)23-14-19(3)13-20(4)15-23/h6-11,13-16H,5,12,17H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMENPCRMHKBWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC(=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

- IUPAC Name : 3-(3,5-dimethylphenyl)-2-((4-methylbenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

- Molecular Formula : C20H24N2O2S

- Molecular Weight : 360.48 g/mol

Structural Features

The compound features a quinazoline core, which is often associated with various pharmacological properties. The presence of the thioether group (4-methylbenzyl thio) and the carboxamide moiety enhances its potential for biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated in vitro against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various signaling pathways.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on MCF-7 (breast cancer) cells, it was found that certain modifications to the quinazoline structure enhanced cytotoxicity. The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing an IC50 value indicative of its potency against cancer cells.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anti-inflammatory Properties

Quinazoline derivatives are known to possess anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates intrinsic and extrinsic pathways leading to programmed cell death.

- Modulation of Immune Response : By regulating cytokine production, it can potentially alter immune responses in inflammatory conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

While the provided evidence focuses on 1,2,4-triazole derivatives, key insights can be extrapolated to quinazoline-based compounds through shared functional groups and synthetic strategies. Below is a comparative framework:

Structural Features

- Thioether/Thione Functionality : The target compound contains a benzylthio group, which differs from the triazole-thiones in the evidence (e.g., compounds [7–9]). Thioether groups typically lack the tautomeric behavior observed in thiones, as seen in the IR spectra of triazoles (~2500–2600 cm⁻¹ for S-H is absent in thiones) . For the quinazoline derivative, the C-S stretch would likely appear in the 1240–1260 cm⁻¹ range, similar to the C=S vibrations in triazoles .

Data Table: Comparative Overview

| Parameter | Target Quinazoline | Triazole Derivatives (Evidence) |

|---|---|---|

| Core Structure | Quinazoline-4-one | 1,2,4-Triazole-3-thione |

| Key Functional Groups | Benzylthio, 3,5-dimethylphenyl | Sulfonylphenyl, 2,4-difluorophenyl |

| IR Signature (C-S/C=S) | ~1240–1260 cm⁻¹ (C-S) | 1247–1255 cm⁻¹ (C=S) |

| Synthetic Step | Likely S-alkylation | Cyclization + S-alkylation |

| Tautomerism | Absent | Present (thione ↔ thiol equilibrium) |

| Bioactivity | Hypothesized kinase inhibition | Antimicrobial/antifungal (reported) |

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the quinazoline core. Key steps include:

- Thioether formation : Reacting a thiol-containing intermediate (e.g., 4-methylbenzyl thiol) with a halogenated quinazoline precursor under inert conditions (N₂ atmosphere) to minimize oxidation .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the N-propyl group to the carboxamide moiety .

- Reaction optimization : Apply statistical design of experiments (DoE) to identify critical variables (temperature, solvent polarity, catalyst loading) affecting yield. For example, a central composite design can reduce the number of trials while maximizing yield .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate thioether formation but risk side reactions |

| Solvent | DMF/THF (1:1) | Balances solubility and reaction kinetics |

| Catalyst (Pd) | 0.5–1.0 mol% | Excess catalyst promotes byproduct formation |

Q. How should researchers characterize this compound to confirm structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at 3,5-positions on the aryl ring) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or biological targets?

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential enzyme targets. For example, the thioether and carboxamide groups may interact with cysteine proteases or kinase ATP-binding pockets .

- MD simulations : Evaluate stability in biological membranes using force fields like CHARMM36 to guide formulation studies .

Q. How can researchers resolve contradictions in observed biological activity across assays?

Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

- Dose-response validation : Perform EC₅₀/IC₅₀ studies in triplicate across multiple cell lines (e.g., HEK293, HepG2) .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent activity .

- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to rule out non-specific binding .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

- HPLC with chiral columns : Resolve enantiomers if synthetic routes introduce stereochemical impurities .

- Membrane filtration : Use nanofiltration (MWCO 500 Da) to remove low-MW byproducts .

- Countercurrent chromatography (CCC) : Ideal for heat-sensitive compounds due to lack of solid-phase adsorption .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields reported across studies?

- Systematic review : Tabulate literature data to identify trends (e.g., yields drop when reaction scales exceed 10 mmol due to heat transfer limitations) .

- Controlled replication : Repeat key syntheses using standardized reagents and inert conditions to isolate variables .

- Cross-lab validation : Collaborate with independent labs to verify reproducibility .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the 4-methylbenzyl thioether group in modulating bioavailability .

- In vivo profiling : Conduct pharmacokinetic studies in rodent models to assess blood-brain barrier penetration .

- Green chemistry approaches : Explore solvent-free mechanochemical synthesis to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.